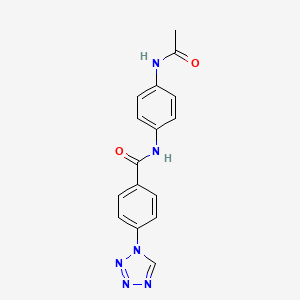

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide

Description

N-(4-Acetamidophenyl)-4-(tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para-position of the benzamide core and an acetamido group on the phenylamine moiety. The tetrazole group is a nitrogen-rich heterocycle known for its high acidity (pKa ~4.5–5) and metabolic stability, making it a bioisostere for carboxylic acids in drug design.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-11(23)18-13-4-6-14(7-5-13)19-16(24)12-2-8-15(9-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNYIEMINBBASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the acetamidophenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.

Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Heterocycle Impact: Tetrazole vs. Imidazole/Thiazole/Triazole: Tetrazole’s higher acidity and hydrogen-bonding capacity may enhance receptor binding compared to imidazole (pKa ~7) or thiazole . Triazoles exhibit tautomerism (absent in tetrazoles), influencing reactivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Notable Trends:

- The target compound’s tetrazole group balances acidity and stability, advantageous for oral bioavailability.

- Sulfamoyl/thiazole combinations (e.g., Compound 50) prioritize solubility but may limit blood-brain barrier penetration .

Biological Activity

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, enzyme inhibition, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with an acetylamino group and a tetrazole ring. The synthesis typically involves:

- Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.

- Introduction of the Tetrazole Group : Cycloaddition reactions between azides and nitriles, often using copper(I) iodide as a catalyst.

- Final Coupling : Combining the acetylamino-substituted benzamide with the tetrazole intermediate under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and pancreatic cancer.

- Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells, leading to cell death. For instance, one study reported that derivatives of this compound showed high potency against both sensitive and resistant cancer cell lines, highlighting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| Melanoma | 5.2 | Significant inhibition of cell proliferation |

| Pancreatic Cancer | 3.8 | Induction of apoptosis |

2. Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory properties. It acts as a probe in biochemical assays to study enzyme activity, particularly those involved in cancer metabolism.

- Inhibitory Mechanism : The structural features allow it to interact effectively with active sites on target enzymes, leading to inhibition.

3. Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise in anticonvulsant activity. Preliminary pharmacological studies indicated that certain derivatives exhibit significant anticonvulsant effects in animal models.

- Case Study : A study involving animal models demonstrated that specific derivatives significantly reduced seizure frequency compared to controls, suggesting potential applications in treating epilepsy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study A (2019) : Investigated the compound's anticancer properties against various cell lines, reporting an IC50 value of 5.2 µM against melanoma cells. The study emphasized the compound's potential for further development as an anticancer agent.

- Study B (2020) : Focused on enzyme inhibition, demonstrating that the compound effectively inhibited key enzymes involved in cancer metabolism, providing insight into its mechanism of action.

- Study C (2021) : Examined the anticonvulsant properties through animal testing, revealing that certain derivatives significantly decreased seizure activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling 4-(tetrazol-1-yl)benzoic acid derivatives with 4-acetamidoaniline. A reflux method using ethanol or DMF as solvent, with coupling agents like EDCI/HOBt, is common. Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (70–80°C for 6–12 hours). Post-reaction, purification via column chromatography (silica gel, 5% MeOH/DCM) is advised. Hazard analysis for scale-up must include solvent flammability and byproduct management .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Use 1H/13C NMR to verify acetamido (-NHCOCH3) and tetrazole proton environments (δ 8.5–9.5 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). For crystallinity, single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Answer : The compound’s low solubility in aqueous buffers (<0.6 µg/mL) necessitates DMSO stock solutions (≤10 mM). Stability studies under varied pH (4–9) and temperatures (4°C, 25°C) are critical; HPLC-UV (λ = 254 nm) monitors degradation. Include antioxidants (e.g., BHT) in long-term storage to prevent tetrazole ring oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., PARP-1)?

- Answer : The tetrazole moiety mimics carboxylate groups, enabling competitive inhibition of PARP-1’s NAD+ binding site. Molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) reveal binding affinities (KD ~ nM range). Fluorescence polarization assays quantify displacement of labeled NAD+ analogues. Note: Structural analogs show IC50 values <100 nM in enzymatic assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its inhibitory potency?

- Answer : Systematically modify:

- Tetrazole substituents : Replace with carboxylate or sulfonamide groups to assess polarity effects.

- Acetamido group : Introduce methyl or halogen substituents on the phenyl ring to probe steric/electronic impacts.

Use 3D-QSAR (CoMFA/CoMSIA) to model interactions. In-vitro cytotoxicity (MTT assay) and PARP-1 inhibition (ELISA) validate modifications .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Answer : Matrix interference (e.g., plasma proteins) requires LC-MS/MS with deuterated internal standards. Optimize extraction using SPE cartridges (C18, pH 2.5). Limit of quantification (LOQ) <1 ng/mL is achievable with MRM transitions (e.g., m/z 365 → 212). For metabolic stability, incubate with liver microsomes and track CYP450-mediated oxidation .

Q. How can in-vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

- Answer : Administer via oral (10 mg/kg) and IV (2 mg/kg) routes in rodent models. Collect plasma samples at 0.5–24 hours. Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and t1/2. Poor oral bioavailability (<20%) may necessitate prodrug strategies (e.g., esterification of the acetamido group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.